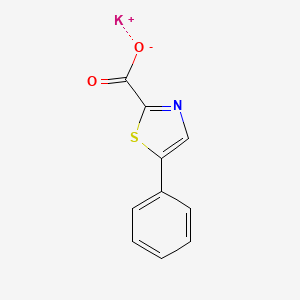
Potassium 5-phenylthiazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 5-phenylthiazole-2-carboxylate is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 5-phenylthiazole-2-carboxylate typically involves the reaction of 5-phenylthiazole-2-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the carboxylic acid group is deprotonated by the potassium hydroxide, forming the potassium salt. The reaction conditions usually include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Water or a mixture of water and an organic solvent like methanol.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving:
Continuous Stirred Tank Reactors (CSTR): For continuous production.
Purification Steps: Including crystallization and filtration to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Potassium 5-phenylthiazole-2-carboxylate can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the aromatic nature of the thiazole ring.
Nucleophilic Substitution: At the C-2 position of the thiazole ring.
Oxidation and Reduction: Depending on the reagents used.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like halogens (e.g., bromine) in the presence of a catalyst.
Nucleophilic Substitution: Reagents like amines or thiols under basic conditions.
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents like sodium borohydride.
Major Products Formed
Electrophilic Substitution: Halogenated derivatives.
Nucleophilic Substitution: Substituted thiazole derivatives.
Oxidation: Oxidized thiazole compounds.
Reduction: Reduced thiazole compounds.
Scientific Research Applications
Potassium 5-phenylthiazole-2-carboxylate has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of potassium 5-phenylthiazole-2-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, influencing various biochemical pathways. The phenyl group can enhance its binding affinity and specificity towards certain targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Phenylthiazole-2-carboxylic Acid: The parent compound without the potassium salt.
2-Phenylthiazole: Lacks the carboxylate group.
Thiazole Derivatives: Various derivatives with different substituents on the thiazole ring.
Uniqueness
Potassium 5-phenylthiazole-2-carboxylate is unique due to the presence of both the phenyl group and the potassium carboxylate group. This combination can influence its solubility, reactivity, and biological activity, making it distinct from other thiazole derivatives.
Properties
Molecular Formula |
C10H6KNO2S |
|---|---|
Molecular Weight |
243.33 g/mol |
IUPAC Name |
potassium;5-phenyl-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C10H7NO2S.K/c12-10(13)9-11-6-8(14-9)7-4-2-1-3-5-7;/h1-6H,(H,12,13);/q;+1/p-1 |
InChI Key |
FVSCWGJIJDHFFT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(S2)C(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















